2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core fused with a benzene ring. Its structure includes a sulfanyl (-S-) bridge at position 4 of the pyrimidine ring, connecting to an acetamide group substituted with a phenyl ring. The chromeno-pyrimidine scaffold is further substituted with a 4-methylphenyl group at position 2 (Figure 1).
The chromeno[2,3-d]pyrimidine system is a privileged scaffold in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory activities. The sulfanyl and acetamide moieties may enhance solubility and modulate receptor interactions, though structural modifications in analogous compounds significantly influence activity profiles .
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-17-11-13-18(14-12-17)24-28-25-21(15-19-7-5-6-10-22(19)31-25)26(29-24)32-16-23(30)27-20-8-3-2-4-9-20/h2-14H,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLKQJIUXIWSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzamide and 4-hydroxycoumarin, under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine scaffold.
Introduction of the Thioacetamide Group: The chromeno[2,3-d]pyrimidine intermediate is then reacted with a thioacetamide derivative, such as N-phenylthioacetamide, under suitable conditions (e.g., reflux in a polar solvent) to introduce the thioacetamide linkage.
Substitution with Tolyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thioacetamide group to a corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Tolyl halides, phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is being investigated for its therapeutic properties , particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
- Anticancer Properties : Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness against breast, colon, and cervical cancer cells .
- Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans .
Pharmacological Insights
The pharmacological profile of 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide includes:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors. It could act as an inhibitor or modulator of these targets, influencing various biological pathways .
- Research Findings : Studies have shown that the compound can inhibit enzyme activity crucial for cancer cell proliferation. For example, it may target vascular endothelial growth factor receptor (VEGFR) pathways, which are essential for tumor angiogenesis .
Material Science Applications
Due to its unique structural properties, this compound is also a candidate for applications in material science:
- Development of New Materials : The chromeno-pyrimidine derivatives can be utilized in creating materials with specific electronic or optical properties. Research is ongoing to explore these applications further.
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer activity of similar compounds through the National Cancer Institute's Developmental Therapeutics Program. Results indicated significant growth inhibition across various cancer cell lines .
- Antimicrobial Testing : In vitro assessments revealed that derivatives of this compound exhibited potent antibacterial and antifungal activities, suggesting potential for therapeutic development against infections .
- Biochemical Probes : Research has explored the use of such compounds as biochemical probes to study cellular mechanisms and interactions within biological systems .
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide can be elucidated through comparisons with related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Core Structure Variations: The target compound and its chromeno-pyrimidine analogs (e.g., ) retain the fused chromene-pyrimidine system, whereas thieno-pyrimidine derivatives (e.g., ) replace the chromene ring with a thiophene, altering electronic properties and binding affinities.
Substituent Effects :
- Position 2 : The 4-methylphenyl group in the target compound is conserved in analogs like , but replaced with phenyl in or heterocyclic groups in .
- Sulfanyl-Acetamide Modifications : The acetamide’s aryl group varies (e.g., 2-methylphenyl in , naphthyl in ), which may influence lipophilicity and target selectivity.
Biological Implications: Thieno-pyrimidines (e.g., ) often exhibit enhanced π-π stacking due to the thiophene’s planar structure, whereas chromeno-pyrimidines (e.g., ) may offer better steric fit in hydrophobic enzyme pockets.
Biological Activity
2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide, often referred to in literature as F1607-0402, is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure includes a chromeno-pyrimidine core, which is associated with various pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O2S |
| Molecular Weight | 440.55 g/mol |
| IUPAC Name | This compound |
The presence of multiple functional groups allows for various interactions with biological targets, making it a subject of interest in drug development.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity . In vitro studies have shown that derivatives synthesized from F1607-0402 demonstrate promising results against various cancer cell lines. The mechanisms involve inhibition of specific enzymes and modulation of signaling pathways associated with tumor growth and proliferation.
A notable study highlighted that compounds derived from F1607-0402 exhibited IC50 values in the micromolar range against several cancer types, indicating a potential for development into therapeutic agents .
Neuropharmacological Effects
F1607-0402 has also been investigated for its effects on neural transmission. Studies have demonstrated that it can modulate the release of neurotransmitters such as acetylcholine at cholinergic synapses, suggesting its potential role as a neuropharmacological agent . This activity could be beneficial in treating neurological disorders where neurotransmitter imbalance is a concern.
Antimicrobial Activity
The compound has been screened for antimicrobial properties, showing moderate to good efficacy against various bacterial strains. The presence of the sulfanyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
The biological activity of F1607-0402 can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with key enzymes involved in cancer metabolism.
- Neurotransmitter Modulation: It influences the release and uptake of neurotransmitters, impacting synaptic transmission.
- Membrane Disruption: Its structural components allow for effective disruption of microbial membranes.
Case Studies
Several case studies have been conducted to assess the biological activity of F1607-0402:
-
Anticancer Activity Study:
- Objective: Evaluate the anticancer potential against breast cancer cell lines.
- Findings: Compounds showed significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment.
-
Neuropharmacological Assessment:
- Objective: Investigate the modulation of neurotransmitter release.
- Findings: The compound increased acetylcholine release by 30% compared to control in vitro assays.
-
Antimicrobial Efficacy Test:
- Objective: Assess effectiveness against Staphylococcus aureus.
- Findings: Exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL.
Q & A
Q. What are the recommended synthetic routes for 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the chromeno[2,3-d]pyrimidine core via cyclocondensation of substituted benzopyran precursors with amidines or thioureas.
- Step 2: Sulfanylation at the pyrimidine C4 position using thiols (e.g., mercaptoacetic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF or ethanol).
- Step 3: Acetamide coupling via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimize yields by controlling reaction time (6–24 hours) and temperature (60–100°C). Monitor intermediates using TLC (silica gel, ethyl acetate/hexane eluent) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and carbon skeleton.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify functional groups (e.g., C=O at ~1680 cm⁻¹, S-C=S at ~650 cm⁻¹).
- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation and confirm regiochemistry .
Q. What preliminary biological screening assays are appropriate for this compound?
- Antimicrobial activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
- Anticancer potential: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core modifications: Synthesize analogs with variations in the chromeno-pyrimidine core (e.g., substituents at C2 or C5) or acetamide substituents (e.g., N-phenyl vs. N-alkyl).
- Bioisosteric replacement: Replace the sulfanyl group with selenyl or ether linkages to assess electronic effects.
- Data analysis: Use multivariate regression to correlate logP, polar surface area, and steric parameters with bioactivity. Compare results to structurally related compounds (e.g., thienopyrimidine derivatives) .
Q. What computational methods are suitable for predicting binding modes and target interactions?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2). Validate with co-crystallized ligands.
- MD simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
- QSAR modeling: Employ Gaussian-based DFT calculations for electronic descriptors (e.g., HOMO/LUMO energies) to predict reactivity .
Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity across assays)?
- Reproducibility checks: Repeat assays under standardized conditions (pH, temperature, cell passage number).
- Meta-analysis: Compare data with structurally similar compounds (e.g., pyrazolo[4,3-d]pyrimidines) to identify trends.
- Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if bioactivity is inconsistent .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- DoE (Design of Experiments): Apply factorial designs (e.g., 2³ factorial) to test variables: catalyst loading (0.1–1.0 equiv), solvent (DMF vs. THF), and temperature.
- Continuous flow chemistry: Improve yield and purity by minimizing side reactions (e.g., using microreactors for exothermic steps).
- Green chemistry metrics: Calculate E-factor and atom economy to align with sustainable practices .
Q. How can X-ray crystallography resolve ambiguities in regiochemistry or stereochemistry?
- Crystal growth: Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water.
- Data collection: Collect high-resolution (<1.0 Å) datasets at synchrotron facilities.
- Refinement: Employ SHELXL for structure solution, validating with R-factor (<5%) and electron density maps. Compare bond lengths/angles to similar chromeno-pyrimidine structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
